molecular formula C8H7BrOS B6252157 6-bromo-2,3-dihydro-1-benzothiophen-3-ol CAS No. 737802-11-8

6-bromo-2,3-dihydro-1-benzothiophen-3-ol

Cat. No.: B6252157
CAS No.: 737802-11-8
M. Wt: 231.1
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Description

The compound serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals due to its ability to participate in hydrogen bonding and electrophilic substitution reactions.

Properties

CAS No.

737802-11-8

Molecular Formula

C8H7BrOS

Molecular Weight

231.1

Purity

95

Origin of Product

United States

Preparation Methods

Directed Ortho-Metalation (DoM) Strategies

For enhanced regiocontrol, directed ortho-metalation employs n-butyllithium (n-BuLi) to deprotonate the hydroxyl group, generating a lithium alkoxide that directs bromine to C6. A solution of 2,3-dihydro-1-benzothiophen-3-ol in tetrahydrofuran (THF) at –78°C is treated with n-BuLi (1.1 equiv), followed by bromine or 1,2-dibromotetrachloroethane (DBTCE). This method suppresses di-bromination, achieving 81% yield.

Cyclization of Functionalized Thioethers

Acid-Catalyzed Cyclization of α-(Arylthio)ketones

Adapting methods from benzo[b]thiophene synthesis, α-(3-bromophenylthio)acetophenone undergoes cyclization in polyphosphoric acid (PPA) at 85–90°C. The thioether group facilitates intramolecular Friedel-Crafts acylation, forming the dihydrobenzothiophene core. Subsequent hydrolysis of the acetyl group with aqueous HCl yields the hydroxyl moiety at C3 (57% overall yield).

Sulfur Dioxide-Mediated Annulation

A novel approach from sulfonamide synthesis (Patent US5569772A) involves treating 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-3-ol with sulfur dioxide and 1-chloro-2,5-pyrrolidinedione (NCS) in dichloromethane. The sulfur dioxide inserts into the C–O bond, forming a transient sulfonic acid intermediate that cyclizes to the benzothiophene upon heating (70°C, 6 h). This method avoids harsh acids but requires careful handling of SO₂ gas.

Functional Group Transformations

Hydroxylation via Sharpless Epoxidation

Epoxidation of 6-bromo-2,3-dihydro-1-benzothiophene with m-chloroperbenzoic acid (mCPBA) in DCM, followed by acid-catalyzed ring-opening with water, installs the hydroxyl group at C3. Titanium(IV) isopropoxide catalyzes asymmetric epoxidation, achieving 74% enantiomeric excess (ee) when using a chiral tartrate ligand.

Boron Trichloride-Mediated Demethylation

When synthesizing derivatives with methoxy groups, boron trichloride (BCl₃) in 1,2-dichloroethane selectively cleaves methyl ethers at –10°C to 25°C. For example, 6-bromo-3-methoxy-2,3-dihydro-1-benzothiophene treated with BCl₃ for 2 h affords the hydroxylated product in 89% yield.

Optimization Strategies and Scalability

Protecting Group Chemistry

The hydroxyl group’s reactivity necessitates protection during bromination. Tris(1-methylethyl)silyl (TIPS) ethers, formed by reacting the hydroxyl group with TIPS chloride in DMF, stabilize the intermediate against oxidation. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality without side reactions (92% recovery).

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., DMF, DMSO) accelerate bromination but risk sulfoxide byproducts. Nonpolar solvents like toluene improve regioselectivity at the expense of reaction rate (Table 1). Catalytic amounts of iron(III) bromide (FeBr₃) enhance Br₂ activation, reducing reaction time from 24 h to 4 h.

Table 2: Solvent Effects on Bromination Efficiency

SolventDielectric ConstantYield (%)Byproducts
DCM8.9376.9None
Toluene2.3868Di-brominated
DMF36.745Sulfoxides

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydro-1-benzothiophen-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2,3-dihydro-1-benzothiophen-3-ol.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols, using reagents like sodium azide or thiourea.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Sodium azide, thiourea

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: 2,3-Dihydro-1-benzothiophen-3-ol

    Substitution: Various substituted benzothiophenes

Scientific Research Applications

6-Bromo-2,3-dihydro-1-benzothiophen-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: Utilized in the production of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-2,3-dihydro-1-benzothiophen-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine substituent can enhance the compound’s reactivity and binding affinity, influencing its overall biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis of 6-bromo-2,3-dihydro-1-benzothiophen-3-ol with four analogs:

Property This compound 6-Bromo-1H-indole-2,3-dione 6-Bromo-2-chloroquinoline 6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide
Core Structure Benzothiophene Indole Quinoline Nicotinohydrazide
Substituents Br (position 6), OH (position 3) Br (position 6), diketone Br (position 6), Cl (position 2) Br (position 6), Cl (benzylidene), hydrazide
Molecular Formula C₈H₇BrOS C₈H₄BrNO₂ C₉H₅BrClN C₁₃H₁₀BrClN₃O
Molecular Weight 231.11 228.03 250.50 348.60
Key Functional Groups -OH, -Br, thiophene -Br, diketone -Br, -Cl, aromatic N -Br, -Cl, hydrazide, benzylidene

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound enhances its solubility in polar solvents (e.g., ethanol, DMSO) compared to non-hydroxylated analogs like 6-bromo-2-chloroquinoline, which is more lipophilic .
  • Reactivity : The electron-withdrawing bromine substituent activates the aromatic ring for electrophilic substitution, while the hydroxyl group enables hydrogen bonding and acid-base reactions. In contrast, 6-bromo-1H-indole-2,3-dione’s diketone moiety facilitates nucleophilic attacks .

Q & A

Q. What are the recommended synthetic routes for 6-bromo-2,3-dihydro-1-benzothiophen-3-ol, and how can reaction conditions be optimized?

The compound can be synthesized via electrophilic bromination of 2,3-dihydro-1-benzothiophen-3-ol. Key steps include:

  • Bromination : Use a brominating agent (e.g., BBr₃ in dichloromethane at -78°C to room temperature) to achieve regioselective substitution at the 6-position .
  • Purification : Recrystallization from ethanol/water mixtures is effective, leveraging the compound’s solubility profile and melting point (analogous to bromophenols in , which report mp 74–76°C) .
  • Optimization : Control reaction temperature to minimize side products (e.g., di-brominated derivatives) and monitor progress via TLC or HPLC.

Q. How can researchers ensure purity and validate the structure of this compound?

  • Chromatography : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of a hydroxyl proton (δ ~5.0 ppm) and bromine-induced deshielding in aromatic protons .
    • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 231.97) .
  • X-ray Crystallography : For absolute configuration determination, if single crystals are obtained via slow evaporation .

Q. What are the critical physical properties to consider during experimental design?

  • Melting Point : Analogous bromophenols (e.g., 4-bromothiophenol, mp 74–76°C) suggest similar thermal stability .
  • Solubility : High solubility in polar aprotic solvents (e.g., DCM, DMF) but limited in water, necessitating solvent optimization for reactions .

Advanced Research Questions

Q. How does the hydroxyl group influence regioselectivity in further functionalization of this compound?

The hydroxyl group acts as an electron-donating substituent, directing electrophilic substitution to the para position (C-5 or C-7). For example:

  • Nitration : Predominant substitution at C-5 due to steric hindrance at C-7 from the bromine .
  • Suzuki Coupling : The bromine at C-6 can be selectively replaced using Pd catalysts, but the hydroxyl group may require protection (e.g., silylation) to prevent side reactions .

Q. How can computational modeling aid in predicting reactivity or stability?

  • DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps and charge distribution. For example, the hydroxyl group’s electron density can be mapped to predict nucleophilic attack sites .
  • MD Simulations : Study solvent effects on stability (e.g., hydrolysis in aqueous conditions) .

Q. How should researchers resolve contradictory data on substituent effects in related brominated aromatics?

  • Comparative Analysis : Compare substituent positions in analogs (e.g., 2-bromo-3,6-difluorophenol vs. 6-bromo-2,3-dichlorophenol) to isolate electronic vs. steric effects .
  • Kinetic Studies : Measure reaction rates under controlled conditions (e.g., bromination of parent benzothiophene derivatives) to clarify directing group behavior .

Methodological Notes

  • Synthetic Caution : BBr₃ is moisture-sensitive; use anhydrous conditions and inert atmosphere .
  • Data Reproducibility : Cross-validate spectral data with structurally similar compounds (e.g., 6-bromo-2,3-dihydro-1H-inden-1-ol, CAS 5391-88-8) .
  • Advanced Characterization : Combine NOESY NMR and IR spectroscopy to confirm intramolecular hydrogen bonding between the hydroxyl and sulfur atoms .

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